molecular formula C20H22FNO2 B2607934 (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1226457-70-0

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2607934
CAS No.: 1226457-70-0
M. Wt: 327.399
InChI Key: IUXUIOSAAKMTBU-UHFFFAOYSA-N
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Description

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a fluorophenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.

    Attachment of the Fluorophenyl Methanone Group: The final step involves the acylation of the piperidine derivative with a fluorophenyl methanone chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy methyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can be compared with other similar compounds, such as:

    (4-(Methoxymethyl)piperidin-1-yl)(2-fluorophenyl)methanone: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.

    (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone: The presence of a chlorine atom instead of a fluorine atom can lead to different chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXUIOSAAKMTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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